2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride
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Overview
Description
2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions . Another approach involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-hydroxy-2-quinolones
Uniqueness
2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride is unique due to its specific structural features, such as the presence of a sulfanyl group and an ethylazanium moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10;/h1-4H,5-7,12H2,(H,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJUVBYWKDDBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CSCC[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CSCC[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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